molecular formula C15H12ClN3O2 B2592853 2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide CAS No. 866010-45-9

2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide

Cat. No.: B2592853
CAS No.: 866010-45-9
M. Wt: 301.73
InChI Key: SEDAEBBGVPWXMP-UHFFFAOYSA-N
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Description

2-[1-(3-Chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide is a heterocyclic acetamide derivative characterized by a pyrrole ring substituted with a 3-chloro-2-cyanophenyl group and an N,N-dimethyl-2-oxoacetamide side chain.

Properties

IUPAC Name

2-[1-(3-chloro-2-cyanophenyl)pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c1-18(2)15(21)14(20)13-7-4-8-19(13)12-6-3-5-11(16)10(12)9-17/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDAEBBGVPWXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(=O)C1=CC=CN1C2=C(C(=CC=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide typically involves multi-step organic reactionsThe final step involves the formation of the dimethyl-2-oxoacetamide moiety under controlled conditions, such as specific temperature and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process often includes purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and physiological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle and Substituent Variations

Target Compound vs. 2-[1-(2-Cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-isopropylphenyl)-2-oxoacetamide ()
  • Structural Differences: The analogue replaces the 3-chloro-2-cyanophenyl group with a 2-cyanophenyl moiety and introduces 2,5-dimethyl substitution on the pyrrole ring. The acetamide side chain is substituted with a 4-isopropylphenyl group instead of N,N-dimethyl.
  • The bulky isopropyl group may hinder molecular packing, affecting crystallinity compared to the target compound’s dimethylamide group.
Target Compound vs. 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
  • Structural Differences : The analogue features a pyrazolone ring instead of pyrrole and a 3,4-dichlorophenyl substituent.
  • Impact: The pyrazolone ring introduces keto-enol tautomerism, enhancing hydrogen-bonding capacity. The dihedral angles between the dichlorophenyl and pyrazolone rings (54.8°–77.5°) suggest conformational flexibility, whereas the target compound’s planar amide group may enforce rigidity .

Hydrogen Bonding and Crystal Packing

The target compound’s amide group is expected to participate in N–H⋯O hydrogen bonding, similar to analogues like 2-(3,4-dichlorophenyl)acetamide derivatives, which form R22(10) dimers . In contrast, compounds with bulkier substituents (e.g., 4-isopropylphenyl in ) may exhibit weaker intermolecular interactions due to steric hindrance. highlights the importance of hydrogen-bonding patterns in determining solubility and stability, suggesting that the target compound’s dimethylamide group could optimize both properties by balancing planarity and steric effects.

Comparison with 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxoacetamide ()
  • Structural Differences : The indole ring replaces the pyrrole-chlorophenyl system.
  • Impact: Indole derivatives exhibit antidepressant activity due to interactions with serotonin receptors. The target compound’s chloro-cyanophenyl group may redirect bioactivity toward different targets, such as kinase inhibition or antimicrobial activity, depending on electronic effects .

Molecular Weight and Solubility

Compound Molecular Weight Key Substituents Predicted Solubility
Target Compound ~349.8 g/mol 3-Chloro-2-cyanophenyl, dimethylamide Moderate (polar solvents)
2-(3,4-Dichlorophenyl)acetamide () 390.26 g/mol 3,4-Dichlorophenyl, pyrazolone Low (crystalline)
2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxoacetamide () ~246.3 g/mol Indole, dimethylamide High (DMSO/EtOH)

The target compound’s higher molecular weight and chloro-cyano substituents likely reduce aqueous solubility compared to simpler indole derivatives but enhance lipid membrane permeability.

Biological Activity

The compound 2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide (CAS Number: 866010-45-9) is a pyrrole-based derivative that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H12ClN3O2
  • Molecular Weight : 299.73 g/mol
  • Structure : The compound features a pyrrole ring substituted with a chloro-cyanophenyl group and a dimethylacetamide moiety, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound possess significant antimicrobial properties. For instance, a study screening various N-substituted phenyl chloroacetamides demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of halogens on the phenyl ring enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative BacteriaActivity Against Fungi
N-(4-chlorophenyl) chloroacetamideHighModerateLow
N-(3-cyanophenyl) chloroacetamideModerateLowModerate

The compound's structural features may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anticancer Potential

In addition to antimicrobial properties, there is growing evidence suggesting that pyrrole derivatives exhibit anticancer activity. A related study highlighted that indole-based compounds showed significant tumor growth inhibition in xenograft models . Although specific data on This compound is limited, the structural similarities with known anticancer agents suggest potential efficacy against various cancer cell lines.

Structure-Activity Relationship (SAR)

The biological activity of compounds like This compound can be partly explained through SAR analysis. The position and type of substituents on the phenyl ring significantly affect both lipophilicity and receptor binding affinity. For example:

  • Chloro Substituents : Enhance hydrophobic interactions with lipid membranes.
  • Cyanophenyl Group : May contribute to electron-withdrawing effects, improving reactivity with biological targets.

Study 1: Antimicrobial Efficacy

A study conducted on twelve newly synthesized chloroacetamides demonstrated that compounds with specific halogen substitutions exhibited enhanced antimicrobial activity against E. coli and C. albicans. The findings suggested that the electronic properties of substituents directly influenced their biological effectiveness .

Study 2: Anticancer Activity

Research involving indole derivatives indicated that modifications similar to those in This compound could lead to significant reductions in tumor size in animal models. These findings underscore the potential for further exploration of this compound's anticancer properties .

Q & A

Q. What are the standard synthetic routes for preparing 2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide?

The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the pyrrole ring via cyclization reactions, often using substituted anilines or halogenated precursors under alkaline or acidic conditions .
  • Step 2: Introduction of the 3-chloro-2-cyanophenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
  • Step 3: Acetamide functionalization using dimethylamine and a carbonyl source (e.g., oxalyl chloride) in solvents like DMF or acetonitrile .
    Key Conditions: Reaction temperatures (0–80°C), catalysts (e.g., Fe powder for nitro reduction ), and purification via column chromatography or recrystallization .

Q. How is the compound characterized to confirm structural integrity?

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies protons and carbons in the pyrrole, chlorophenyl, and acetamide moieties. For example, the dimethyl groups in the acetamide appear as singlets at δ ~2.8–3.1 ppm .
    • 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in aromatic regions .
  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 342.1) .
  • Infrared (IR) Spectroscopy: Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (C=O stretch) validate functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
  • Catalyst Selection: Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for aryl-pyrrole bond formation .
  • Temperature Control: Low temperatures (0–5°C) prevent decomposition during nitro reduction , while reflux (80–100°C) accelerates cyclization .
    Example Optimization Table:
StepParameter TestedOptimal ConditionYield Improvement
Pyrrole formationSolvent (DMF vs. THF)DMF15% ↑
Acetamide couplingCatalyst (Fe vs. Zn)Fe powder20% ↑

Q. What advanced analytical methods resolve structural ambiguities in complex derivatives?

  • X-ray Crystallography: Determines absolute configuration and hydrogen-bonding patterns (e.g., dimerization via N–H⋯O interactions) .
  • Dynamic NMR: Identifies rotational barriers in the acetamide group under variable temperatures .
  • Computational Modeling: DFT calculations predict electronic properties (e.g., HOMO/LUMO energies) to correlate with reactivity .

Q. How can biological activity data be interpreted to identify potential targets?

  • In Silico Docking: Molecular docking against cyclooxygenase (COX-2) or kinase domains reveals binding affinities .
  • SAR Studies: Modifying the chlorophenyl or pyrrole substituents alters anti-inflammatory activity (e.g., IC₅₀ shifts from 5 μM to >50 μM) .
  • Metabolite Profiling: LC-MS/MS identifies oxidative metabolites (e.g., hydroxylated derivatives) to assess metabolic stability .

Q. How should contradictory data in synthesis protocols be addressed?

  • Case Study: reports nitro reduction using Fe/HCl, while other protocols use catalytic hydrogenation. Contradictions arise from substrate sensitivity; Fe/HCl is cost-effective but may degrade acid-labile groups .
  • Resolution: Conduct controlled experiments comparing yields/purity under both conditions. Use TLC or HPLC to monitor side products .

Methodological Considerations

Q. What strategies minimize by-products during pyrrole ring formation?

  • Protecting Groups: Temporarily block reactive sites (e.g., cyano groups) with trimethylsilyl chloride .
  • Slow Addition: Gradual introduction of electrophiles (e.g., chloroacetyl chloride) reduces polymerization .

Q. How are stability studies designed for this compound under storage conditions?

  • Accelerated Degradation: Expose the compound to heat (40°C), humidity (75% RH), and light for 4 weeks. Monitor degradation via HPLC and identify products (e.g., hydrolysis of the acetamide to carboxylic acid) .

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